

UV-Vis Characterization of 3-Ethyl-5-Nitro-1H-Indole: A Comparative Guide

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Compound of Interest

Compound Name: 3-ethyl-5-nitro-1H-indole

CAS No.: 143798-10-1

Cat. No.: B3103349

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Executive Summary

3-Ethyl-5-nitro-1H-indole represents a specific subclass of nitro-substituted indoles often utilized as intermediates in the synthesis of tryptamine analogs, melatonin derivatives, and potential anticancer agents. Its characterization relies heavily on the distinct electronic absorption properties conferred by the 5-nitro substituent.

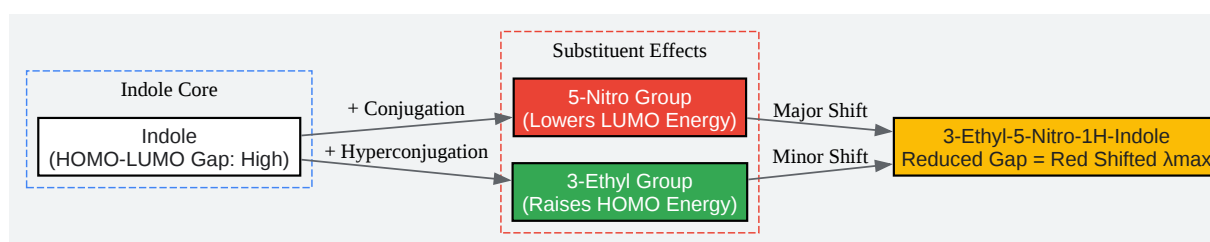
This guide provides a technical breakdown of the UV-Vis absorption profile for **3-ethyl-5-nitro-1H-indole**. By analyzing the interplay between the electron-withdrawing nitro group and the electron-donating ethyl group, we establish a robust characterization protocol for researchers in medicinal chemistry and drug development.

Theoretical Framework: The Push-Pull Chromophore

The UV-Vis spectrum of **3-ethyl-5-nitro-1H-indole** is governed by two competing electronic effects that modify the baseline indole chromophore:

- The Nitro Effect (Primary Chromophore): The nitro group () at position 5 acts as a strong electron-withdrawing group (EWG). It significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating transitions. This results in a strong bathochromic shift (red shift), moving the absorption maximum () from the typical indole range (~270 nm) into the near-UV/visible region (~320–340 nm).
- The Ethyl Effect (Auxochrome): The ethyl group at position 3 acts as a weak electron donor via hyperconjugation. While less impactful than the nitro group, it destabilizes the HOMO (Highest Occupied Molecular Orbital), slightly narrowing the HOMO-LUMO gap further. This contributes a minor additional red shift relative to the parent 5-nitroindole.

Electronic Transition Diagram



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Figure 1: Impact of substituents on the electronic energy gap of the indole scaffold.

Comparative Analysis: Absorption Maxima
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[2][3][4]

The following table compares the target compound against its structural precursors. Note that the 5-nitro group is the dominant factor in determining the spectral shape.

Compound	Primary (nm)	Solvent	Electronic Character
Indole (Parent)	270, 280, 288	Ethanol/MeOH	Baseline aromatic transitions.
3-Methylindole (Skatole)	~280–290	Ethanol	Slight red shift due to alkyl donation.
5-Nitroindole	322	2-Propanol	Strong red shift; distinct nitro-aromatic band.
3-Ethyl-5-Nitro-1H-Indole	325 – 335 (Predicted)	Methanol/DMSO	Target Profile: Dominant nitro peak modified by ethyl donation.

Key Insight: While unsubstituted indole absorbs strictly in the UV (colorless), the introduction of the 5-nitro group often imparts a pale yellow color to the solid compound, reflecting the "tail" of the absorption band extending toward the visible region (400 nm).

Experimental Protocol: Characterization Workflow

To ensure reproducibility and spectral fidelity, follow this self-validating protocol.

Reagents & Equipment[1][5][6]

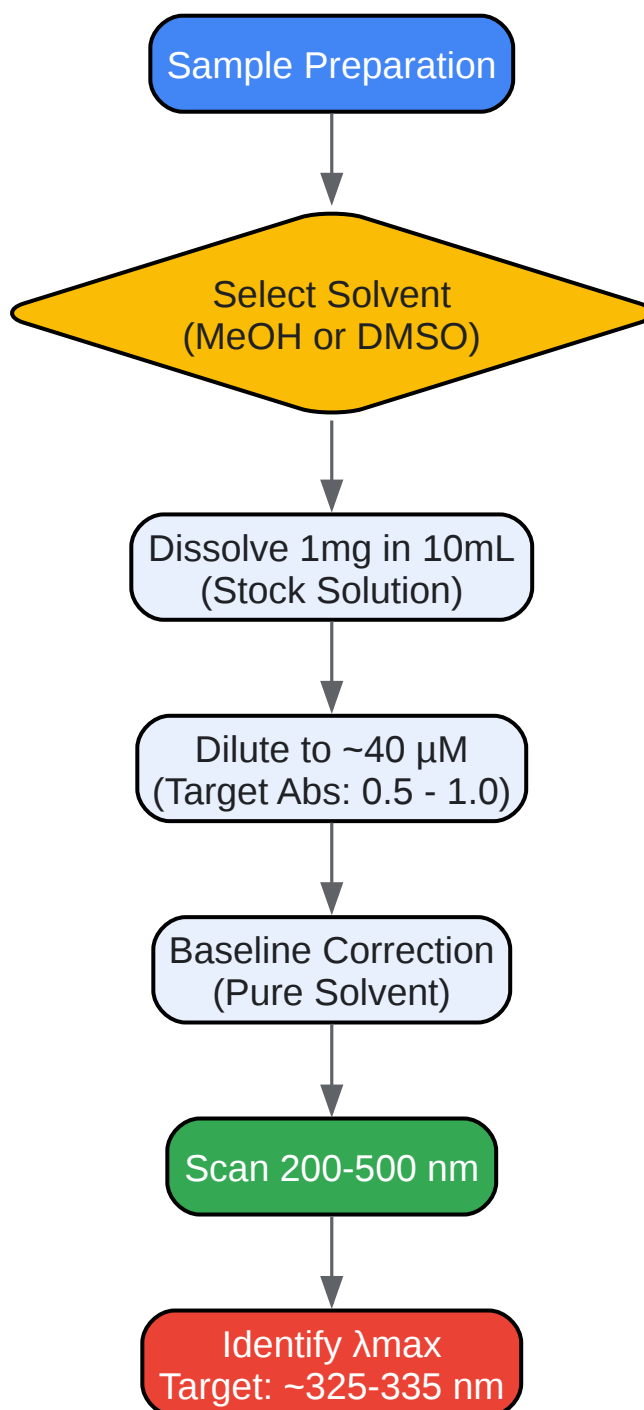
- Solvent: HPLC-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO). Note: DMSO causes a solvatochromic red shift compared to MeOH.
- Blank: Pure solvent (matched batch).
- Cuvette: Quartz (1 cm path length). Do not use plastic (absorbs in UV).

Step-by-Step Methodology

- Stock Preparation: Dissolve ~1 mg of **3-ethyl-5-nitro-1H-indole** in 10 mL of MeOH to create a ~0.4 mM stock solution. Sonicate if necessary to ensure complete dissolution.
- Dilution: Dilute the stock 1:10 with MeOH to achieve a working concentration of ~40 μM.

• The absorbance at 325 nm should fall between 0.5 and 1.0 AU (Beer-Lambert linear range).
- Baseline Correction: Run a baseline scan with pure MeOH in both sample and reference paths.
- Acquisition: Scan from 200 nm to 500 nm.
- Validation:
 - Peak A (~240-250 nm): High energy aromatic band.
 - Peak B (~325-335 nm): The diagnostic Nitro-Indole charge transfer band.

Workflow Diagram



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Figure 2: Operational workflow for UV-Vis characterization of nitroindoles.

Troubleshooting & Solvatochromism

- Solvent Polarity: Nitroindoles exhibit positive solvatochromism. Moving from a non-polar solvent (e.g., Hexane) to a polar solvent (e.g., DMSO) will shift the

to longer wavelengths (Red Shift) due to the stabilization of the polar excited state.
- pH Sensitivity: The indole N-H proton is weakly acidic (

). In highly basic media, deprotonation may occur, causing a dramatic bathochromic shift. Ensure neutral pH for standard characterization.

References

- Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol. PubMed Central (NIH). [\[Link\]](#) Establishes the

of 5-nitroindole at 322 nm in 2-propanol.
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